5-Bromo-6-fluoropicolinonitrile
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Overview
Description
5-Bromo-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H2BrFN2 It is a derivative of picolinonitrile, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-6-fluoropicolinonitrile can be synthesized through several methods. One common approach involves the halogenation of picolinonitrile derivatives. For instance, the bromination and fluorination of 3-cyanopyridine can yield this compound. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura and Sonogashira couplings.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of this compound with other aromatic halides or alkynes.
Scientific Research Applications
5-Bromo-6-fluoropicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets by forming strong halogen bonds and influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropicolinonitrile: Similar in structure but with the fluorine atom at the 3-position instead of the 6-position.
6-Bromo-5-fluoropicolinonitrile: A positional isomer with the bromine and fluorine atoms swapped.
Uniqueness
5-Bromo-6-fluoropicolinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications where specific electronic and steric properties are required .
Properties
Molecular Formula |
C6H2BrFN2 |
---|---|
Molecular Weight |
201.00 g/mol |
IUPAC Name |
5-bromo-6-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |
InChI Key |
MXRWXNAMHZMHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)Br |
Origin of Product |
United States |
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